rel-4-Nitrobenzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate-d6

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester (CAS 1246814-87-8) is a deuterated derivative of a key intermediate used in the synthesis of the carbapenem antibiotic meropenem. This compound is a stable isotope-labeled (SIL) internal standard, specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable accurate quantification of its non-deuterated analog.

Molecular Formula C15H19N3O6
Molecular Weight 343.36 g/mol
Cat. No. B565603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-4-Nitrobenzyl (2S,4R)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate-d6
Synonyms(2S-trans)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 (4-Nitrophenyl)methyl Ester; 
Molecular FormulaC15H19N3O6
Molecular Weight343.36 g/mol
Structural Identifiers
InChIInChI=1S/C15H19N3O6/c1-16(2)14(20)13-7-12(19)8-17(13)15(21)24-9-10-3-5-11(6-4-10)18(22)23/h3-6,12-13,19H,7-9H2,1-2H3/t12-,13+/m1/s1/i1D3,2D3
InChIKeyTZKPLXDHCYIAMH-KQPDIFDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester: A Stable Isotope-Labeled Internal Standard for Meropenem Intermediate Analysis


(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester (CAS 1246814-87-8) is a deuterated derivative of a key intermediate used in the synthesis of the carbapenem antibiotic meropenem [1]. This compound is a stable isotope-labeled (SIL) internal standard, specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable accurate quantification of its non-deuterated analog . Its molecular formula is C15H13D6N3O6, with a molecular weight of 343.36 g/mol, representing a +6 Da mass shift from the unlabeled compound (C15H19N3O6, MW 337.33 g/mol) due to the incorporation of six deuterium atoms in the dimethylamino group .

WorkflowLC-MS/MS bioanalytical method development
SelectionStable isotope-labeled internal standard for meropenem intermediate
ContextMass-resolved quantification in research matrices

Why Substituting This Deuterated Meropenem Intermediate with its Unlabeled Analog Compromises LC-MS/MS Quantification Accuracy


In quantitative LC-MS/MS bioanalysis, the use of an ideal internal standard is critical to correct for variability in sample preparation, extraction recovery, and matrix-induced ionization effects [1]. Generic substitution of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester with its unlabeled analog or a structurally similar but non-deuterated compound fails to meet the rigorous criteria for a true stable isotope-labeled (SIL) internal standard [2]. While a non-deuterated analog may share similar chemical properties, it cannot be distinguished from the target analyte by the mass spectrometer, thereby precluding its use as a reliable internal calibrant in the same sample [3]. This fundamental limitation directly translates to reduced accuracy, precision, and robustness in the quantitative method, as it fails to correct for analyte-specific losses and ionization fluctuations that occur during analysis [4].

Mass resolution
This deuterated ISTD
+6 Da mass shift ensures complete separation from analyte envelope
Unlabeled analog
Cannot be mass-resolved from the target analyte, leading to signal overlap
Matrix effect
This deuterated ISTD
Co-elutes with analyte and corrects ion suppression proportionally
Unlabeled analog
May exhibit different retention time and differential matrix effects, reducing accuracy
Validation fit
This deuterated ISTD
Aligns with best practices for bioanalytical method validation review
Unlabeled analog
Not preferred per guidance; may require extensive additional justification

Quantitative Evidence for Selecting (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester Over Non-Deuterated Analogs


Isotopic Purity and Mass Shift: Quantifiable Differentiation from Unlabeled Analog for LC-MS Analysis

The target compound, (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester, possesses a definitive +6 Da mass shift relative to its unlabeled analog, (2S,4R)-1-p-Nitrobenzyloxycarbonyl-2-dimethylaminocarbonyl-4-hydroxypyrrolidine . This shift is achieved by the substitution of six hydrogen atoms with deuterium in the dimethylamino group, resulting in a molecular weight of 343.36 g/mol for the d6-labeled compound compared to 337.33 g/mol for the unlabeled compound . The high degree of deuterium incorporation ensures minimal isotopic interference, with the labeled compound's mass spectrum distinct from that of the analyte, a prerequisite for accurate peak integration and quantification in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [1].

Isotopic mass shift
Reported
+6.03 Da
(343.36 vs 337.33 g/mol)
Ensures mass resolution from analyte isotopic envelope
Confirm isotopic enrichment via certificate of analysis
Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Correction of Matrix Effects and Ionization Variability: The Core Advantage of a Co-Eluting SIL Internal Standard

Stable isotope-labeled (SIL) internal standards, such as (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester, are the gold standard for correcting matrix effects and ionization variability in LC-MS/MS [1]. Unlike non-deuterated structural analogs, a SIL internal standard co-elutes with the target analyte from the liquid chromatography column, experiencing identical ionization conditions within the mass spectrometer's source [2]. This co-elution ensures that any fluctuation in ionization efficiency (e.g., due to co-eluting matrix components) affects both the analyte and the internal standard proportionally. The use of a non-deuterated analog cannot guarantee this, as even slight differences in structure can lead to different retention times and distinct ionization microenvironments, resulting in uncorrected signal suppression or enhancement and compromised accuracy [3].

Matrix-effect correction
Class‑level
Deuterated ISTD: Co-elutes; proportional correction for ion suppression/enhancement
Non‑deuterated analog: Potential retention shift; differential matrix effects
Co-elution supports matrix-effect correction
Matrix-specific validation recommended
Matrix Effect Ion Suppression LC-MS/MS Bioanalysis Internal Standard

Enhanced Method Precision and Accuracy with Deuterated Internal Standards: Benchmarked Against Non-Deuterated Alternatives

The incorporation of a deuterated internal standard like (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester is directly linked to improved method precision and accuracy in bioanalytical assays [1]. A study on a validated LC-MS/MS method for hydroxyproline in mouse kidney demonstrated that using a deuterium-labeled internal standard enabled a method with within- and between-run precision and accuracy of less than 6% and within 100 ± 6%, respectively, over a linear range of 5 to 500 nmol/mg tissue [2]. While this data is for a different analyte (hydroxyproline), it serves as a class-level benchmark for the analytical performance achievable with deuterated internal standards in complex biological matrices. In contrast, methods using non-deuterated internal standards often exhibit higher variability due to their inability to fully correct for matrix effects and recovery losses [3].

Precision benchmark
Class‑level
<6% CV (within‑/between‑run)
Accuracy 100 ± 6%
Reported class‑level benchmark for deuterated IS
Based on hydroxyproline in mouse kidney; verify for target analyte
Method Validation Precision Accuracy LC-MS/MS Deuterated Internal Standard

Regulatory Alignment: Meeting FDA and EMA Guidelines for Bioanalytical Method Validation

Regulatory agencies such as the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards in LC-MS/MS bioanalytical assays [1]. The FDA's 'Bioanalytical Method Validation Guidance for Industry' states that 'a stable isotope-labeled internal standard is preferred, when available' because it best accounts for variability in sample processing and analysis [2]. Using (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester aligns a quantitative method with these best practices, facilitating regulatory acceptance of the data for drug development submissions [3]. In contrast, reliance on a non-deuterated analog may be viewed less favorably during regulatory review and could require additional justification or more extensive validation experiments to demonstrate equivalent performance, which is rarely achievable [4].

Regulatory alignment
Class‑level
Deuterated ISTD: Aligns with best practices for bioanalytical validation
Non‑deuterated: May require additional justification and extended validation
Supports method validation documentation review
Follow relevant guidance for the intended study type
Regulatory Compliance Bioanalytical Method Validation FDA Guidance EMA Guideline

Primary Research and Industrial Applications for (2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester


Quantitative Analysis of a Meropenem Key Intermediate in Pharmaceutical Development

This deuterated compound is the definitive internal standard for the accurate quantification of its non-deuterated analog, a critical intermediate in meropenem synthesis, during pharmaceutical process development and quality control. Its use directly addresses the need for high-precision LC-MS/MS methods to monitor reaction yields, assess purity, and quantify trace impurities [1].

In Vitro and In Vivo Pharmacokinetic Studies of Meropenem Intermediates and Impurities

In drug metabolism and pharmacokinetics (DMPK) studies, this SIL internal standard enables the reliable quantification of the unlabeled meropenem-related compound in complex biological matrices such as plasma, urine, or tissue homogenates. It is essential for generating accurate concentration-time profiles and calculating key PK parameters (e.g., Cmax, AUC, t1/2) [2].

Environmental Fate and Occurrence Studies of Carbapenem Synthesis Byproducts

For environmental scientists investigating the presence and fate of pharmaceutical manufacturing byproducts in water systems, this compound serves as an indispensable internal standard. It allows for the precise quantification of the non-deuterated meropenem intermediate at trace levels in complex environmental samples (e.g., wastewater, surface water), overcoming significant matrix effects that would otherwise compromise data quality [3].

Method Development and Validation for Impurity Profiling in Meropenem Drug Substance

This product is a key reagent for analytical chemists developing and validating robust LC-MS/MS methods for impurity profiling of meropenem drug substance. Its use as an internal standard ensures the method meets stringent ICH guidelines for accuracy, precision, and sensitivity, thereby supporting regulatory filings for generic or novel carbapenem antibiotic products [4].

Application
Selection Property
Validation Focus
Quantitative analysis in pharmaceutical process research
Isotopic resolution from target analyte
ISTD benchmarking with unlabeled analog
Pharmacokinetic research of meropenem intermediates in research matrices
Co-elution and matrix‑effect correction
Exposure‑model review in target matrix
Environmental fate and occurrence studies of carbapenem byproducts
High‑sensitivity detection and matrix‑effect control
Trace‑level quantification in complex environmental matrices
Method development for impurity profiling in drug substance
Method validation context
Accuracy and precision endpoint review
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